Vildagliptin

Description

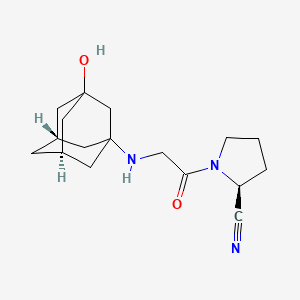

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H25N3O2 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1 |

InChI Key |

SYOKIDBDQMKNDQ-HHUWHTLVSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C#N |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

Pictograms |

Irritant; Health Hazard |

Synonyms |

(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile Galvus NVP LAF237 NVP-LAF237 vildagliptin |

Origin of Product |

United States |

Foundational & Exploratory

Vildagliptin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM). This document provides a comprehensive overview of the discovery, development, and synthetic pathways of this compound. It details the mechanism of action, including the relevant signaling pathways, and presents key quantitative data on its pharmacokinetic and pharmacodynamic properties. Furthermore, this guide outlines a common synthetic route with detailed experimental protocols for its key steps, serving as a technical resource for researchers and professionals in the field of medicinal chemistry and drug development.

Discovery and Development

The journey to the discovery of this compound began with the understanding of the incretin effect, a physiological phenomenon where oral glucose elicits a higher insulin response compared to intravenous glucose. This effect is primarily mediated by two gut hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] However, the therapeutic potential of native GLP-1 is limited by its rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).[3][4][5]

This understanding led to the therapeutic strategy of inhibiting DPP-4 to prolong the action of endogenous incretin hormones.[3][4] In the mid-1990s, Novartis (then Sandoz) initiated a research program to develop DPP-4 inhibitors.[3][6] Scientists, including Ed Villhauer, screened the company's chemical library and identified valine pyrrolidide as an orally active DPP-4 inhibitor.[3] Further optimization of this lead compound to improve its binding kinetics and dissociation rate led to the discovery of DPP-728, which provided the first human proof-of-concept for a DPP-4 inhibitor in 1999.[3][4] Subsequent structural engineering to further attenuate the dissociation rate resulted in the discovery of this compound (formerly LAF237) in 1998.[3][4] The name "this compound" acknowledges the significant contribution of Ed Villhauer to its discovery.[3] this compound was approved by the European Medicines Agency in 2008 and is marketed under trade names such as Galvus and Zomelis.[7][8]

Mechanism of Action

This compound exerts its antihyperglycemic effect by potently and selectively inhibiting DPP-4.[9][10] DPP-4 is a serine protease that is widely distributed throughout the body and exists as both a cell-surface enzyme and a soluble form in circulation.[5] Its primary role in glucose homeostasis is the rapid degradation of incretin hormones, GLP-1 and GIP.[1][5]

By inhibiting DPP-4, this compound prevents the breakdown of GLP-1 and GIP, leading to increased circulating levels of their active forms.[1][2][9] This enhancement of incretin levels has several downstream effects that contribute to improved glycemic control:[1][11][12]

-

Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means that insulin secretion is enhanced only when blood glucose levels are elevated, minimizing the risk of hypoglycemia.[1][12]

-

Suppression of Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state.[1][2][5] This reduction in glucagon leads to decreased hepatic glucose production, further contributing to lower blood glucose levels.[1][2]

-

Improved Islet Cell Function: this compound has been shown to improve both β-cell and α-cell responsiveness to glucose, indicating an overall enhancement of islet function.[5][10]

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Quantitative Data

The efficacy and pharmacokinetic properties of this compound have been extensively studied. The following tables summarize key quantitative data.

Table 1: Pharmacodynamic Properties of this compound

| Parameter | Value | Reference |

|---|---|---|

| DPP-4 Inhibition (IC50) | 4.5 nmol/L | [9] |

| DPP-4 Inhibition (IC50) | 62 nM | [13] |

| DPP-4 Inhibition at Clinical Doses | >90% | [14] |

| Effect on Active GLP-1 Levels | ~2- to 3-fold increase | [9] |

| Effect on Active GIP Levels | ~5-fold increase |[9] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | 85% | [9] |

| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | [14][15] |

| Terminal Elimination Half-Life (t½) | ~2-3 hours | [15] |

| Plasma Protein Binding | 9.3% | [9] |

| Volume of Distribution (Vd) | 71 L | [9] |

| Metabolism | Primarily hydrolysis, minimal CYP450 involvement | [9] |

| Primary Elimination Pathway | Hydrolysis by multiple tissues/organs |[9] |

Synthesis Pathway

Several synthetic routes for this compound have been reported, many of which utilize L-proline or its derivatives as the starting material to establish the desired (S)-stereochemistry. A common and efficient approach involves the synthesis of the key intermediate (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, followed by a nucleophilic substitution reaction with 3-amino-1-adamantanol.

The overall synthetic workflow can be visualized as follows:

Experimental Protocols

This section provides a representative, multi-step experimental protocol for the synthesis of this compound.

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid[17][18]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add L-proline (10 g, 0.087 mol) and tetrahydrofuran (THF, 100 mL).

-

Addition of Reagent: Cool the mixture to 0°C using an ice bath. Slowly add chloroacetyl chloride (10.0 mL, 0.132 mol) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, reflux the mixture with stirring for approximately 2.5 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and stir for 20 minutes.

-

Extraction: Add saturated brine (20 mL) and ethyl acetate (200 mL). Separate the organic layer. The product is typically carried forward to the next step without extensive purification.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine

This step involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile. Various reagents can accomplish this transformation. A one-pot method is often preferred for efficiency.

Method A: Using Thionyl Chloride and Ammonia

-

Amide Formation: The crude carboxylic acid from Step 1 is dissolved in a suitable solvent like dichloromethane. Thionyl chloride is added to form the acid chloride, which is then reacted with aqueous ammonia to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

-

Dehydration: The resulting amide is then dehydrated using a dehydrating agent such as phosphorus oxychloride, trifluoroacetic anhydride, or cyanuric chloride to yield (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine.[16]

Method B (Alternative One-Pot): [17]

-

Reaction Setup: L-proline is reacted with chloroacetyl chloride.

-

Nitrile Formation: The resulting intermediate is then treated with a dehydrating system, such as sulfuric acid in acetonitrile, to directly form the nitrile.

Step 3: Synthesis of this compound[20][21][22]

-

Reaction Setup: In a reaction vessel, add 3-amino-1-adamantanol (1.0 eq), potassium carbonate (K₂CO₃, ~1.2 eq as base), and potassium iodide (KI, catalytic amount) to a suitable solvent such as tetrahydrofuran (THF) or isopropyl acetate.

-

Addition of Intermediate: Cool the stirred mixture to below 0°C. Add a solution of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine (from Step 2, ~0.9 eq) in the same solvent dropwise, maintaining the low temperature.

-

Reaction: After the addition, allow the reaction to proceed for 1.5-2.5 hours, then warm to approximately 10°C and continue stirring until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as isopropanol or butanone/isopropanol, to yield the final product with high purity (>99.9%).[18][19]

Disclaimer: The experimental protocols provided are for informational purposes only and are based on published literature. These syntheses should only be performed by qualified chemists in a properly equipped laboratory, with all appropriate safety precautions in place.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. The this compound Experience — 25 Years Since the Initiation of the Novartis Glucagon-like Peptide-1 Based Therapy Programme and 10 Years Since the First this compound Registration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The this compound Experience - 25 Years Since the Initiation of the Novartis Glucagon-like Peptide-1 Based Therapy Programme and 10 Years Since the First this compound Registration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of this compound for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The DPP-4 inhibitor this compound: robust glycaemic control in type 2 diabetes and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jicrcr.com [jicrcr.com]

- 12. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. asianpubs.org [asianpubs.org]

- 17. op.niscair.res.in [op.niscair.res.in]

- 18. CN104326961A - Synthetic process of this compound - Google Patents [patents.google.com]

- 19. scribd.com [scribd.com]

Vildagliptin's Mechanism of Action as a DPP-4 Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that enhances pancreatic islet function to improve glycemic control in patients with type 2 diabetes mellitus.[1] By preventing the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), this compound augments the body's natural glucose-dependent mechanisms for regulating blood sugar. This guide provides a comprehensive technical overview of this compound's mechanism of action, detailing its biochemical interactions, the resultant signaling cascades, and the experimental methodologies used to elucidate these processes.

Introduction: The Incretin System and DPP-4

The incretin effect describes the phenomenon whereby oral glucose administration elicits a greater insulin response than intravenous glucose infusion, highlighting the role of gut-derived hormones in glucose homeostasis. The primary incretin hormones, GLP-1 and GIP, are released from intestinal L-cells and K-cells, respectively, in response to nutrient intake.[2] These hormones act on pancreatic β-cells to potentiate glucose-stimulated insulin secretion.[3] However, the therapeutic potential of native incretins is limited by their rapid inactivation, primarily through cleavage by the enzyme dipeptidyl peptidase-4 (DPP-4).[4] DPP-4 is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of several peptides, including GLP-1 and GIP.[4][5] this compound's therapeutic strategy is centered on the inhibition of DPP-4, thereby prolonging the activity of endogenous incretin hormones.

Biochemical Mechanism of this compound

This compound is a substrate-based inhibitor that forms a reversible covalent complex with the catalytic site of DPP-4.[6][7] This interaction is characterized by a slow-binding and slow-dissociation kinetic profile. The cyanopyrrolidine moiety of this compound is crucial for its mechanism, interacting with the S1 subsite of the DPP-4 active site, while the adamantyl group occupies the S2 subsite.[6][7][8]

Covalent Interaction and Slow-Tight Binding

Unlike some other DPP-4 inhibitors that engage in non-covalent interactions, this compound forms a covalent but reversible bond with the serine residue (Ser630) in the catalytic triad of DPP-4.[6][7] This covalent modification is a key feature of its mechanism, contributing to its prolonged duration of action.[1] The formation of this complex is a two-step process involving an initial non-covalent binding followed by the formation of the covalent bond.[1] The dissociation of this compound from the enzyme is slow, with a reported half-life of dissociation of approximately 1.1 hours.[9]

Quantitative Analysis of this compound's Interaction with DPP-4

The potency and binding kinetics of this compound have been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: this compound Inhibitory Potency against DPP-4

| Parameter | Value | Species/System | Reference |

| IC50 | 4.6 nmol/L | Human | [10] |

| Ki | 3 nM | Human plasma | [11] |

| Ki | 4 nM | Human Caco-2 cells | [11] |

| Ki | 13 nM | Human | [12] |

| Ki | 17 nM | --- | [11] |

| Kd | 2.4 nM | Human (SPR) | [11] |

| Kd | 10.7 nM | Human (ITC) | [11] |

Table 2: this compound Binding Kinetics to DPP-4

| Parameter | Value | Method | Reference |

| Half-life of dissociation (t1/2) | 1.1 hours | TMDD modeling | [9] |

| Half-life of hydrolysis by DPP-4 | 6.3 hours | TMDD modeling | [9] |

Table 3: Pharmacokinetics of this compound in Healthy Volunteers

| Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·hr/mL) | t1/2 (hours) | Reference |

| 25 mg | --- | 1.5 - 2.0 | --- | ~2 | [13] |

| 50 mg | 226 | 1.5 - 2.0 | --- | ~2 | [10] |

| 100 mg | --- | 1.5 - 2.0 | --- | ~2 | [13] |

| 200 mg | --- | 1.5 - 2.0 | --- | ~2 | [13] |

| 50 mg SR | 58.22 ± 11.31 | 6.48 ± 3.78 | 608.82 ± 159.84 | --- | [14] |

Table 4: Dose-Dependent DPP-4 Inhibition by this compound

| Dose | Time Post-Dose | Mean DPP-4 Inhibition (%) | Reference |

| 25 mg | 4 hours | >95% | [13] |

| 50 mg | 4 hours | >95% | [13] |

| 100 mg | 4 hours | >95% | [13] |

| 200 mg | 4 hours | >95% | [13] |

| 25 mg | 24 hours | 3.7% | [10] |

| 50 mg | 24 hours | 4.7% | [10] |

| 100 mg | 24 hours | 26.6% | [10] |

| 200 mg | 24 hours | 60.7% | [10] |

| 50 mg q.d. (Day 5) | 24 hours (trough) | 28.9% | [15] |

| 50 mg b.i.d. (Day 5) | 24 hours (trough) | 90.6% | [15] |

Signaling Pathways Modulated by this compound

By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn activate their respective G protein-coupled receptors (GPCRs) on pancreatic islet cells.

GLP-1 Receptor Signaling

Activation of the GLP-1 receptor (GLP-1R) on pancreatic β-cells is a key downstream effect of this compound. This initiates a signaling cascade that enhances glucose-stimulated insulin secretion.

GIP Receptor Signaling

Similar to GLP-1, GIP levels are also increased by this compound, leading to the activation of the GIP receptor (GIPR) on β-cells and contributing to the overall insulinotropic effect.

References

- 1. researchgate.net [researchgate.net]

- 2. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 6. A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vetmeduni.ac.at [vetmeduni.ac.at]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism-based population pharmacokinetic modelling in diabetes: this compound as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics and pharmacodynamics of this compound in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or this compound - PMC [pmc.ncbi.nlm.nih.gov]

Vildagliptin's Interaction with DPP-4: A Deep Dive into Binding Affinity and Kinetics

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and kinetics of vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and pharmacodynamics of this important therapeutic agent.

Core Executive Summary

This compound distinguishes itself through its unique binding mechanism to the DPP-4 enzyme. It is characterized as a slow, tight-binding inhibitor that forms a reversible covalent bond with the catalytic site of DPP-4, leading to prolonged enzyme inhibition.[1][2] This extended duration of action is crucial for its therapeutic efficacy, as it allows for sustained elevation of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) levels. These incretin hormones, in turn, stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control.[1][2][3][4]

Quantitative Analysis of this compound-DPP-4 Binding

The interaction between this compound and DPP-4 has been extensively characterized using various biophysical and biochemical techniques. The following tables summarize the key quantitative data on this compound's binding affinity and kinetics.

Table 1: this compound Binding Affinity for DPP-4

| Parameter | Value | Method | Comments |

| IC50 (nM) | 4.5 - 95.5 | Enzymatic Assay | The half-maximal inhibitory concentration (IC50) can vary based on experimental conditions such as substrate and enzyme concentrations.[5][6][7] |

| Ki (nM) | 3 | Enzymatic Assay | The inhibition constant (Ki) reflects the intrinsic binding affinity of the inhibitor to the enzyme. |

Table 2: this compound Binding Kinetics to DPP-4

| Parameter | Value | Method |

| Association Rate (kon) (M⁻¹s⁻¹) | 1.2 x 10⁵ | Surface Plasmon Resonance (SPR) |

| Dissociation Rate (koff) (s⁻¹) | 3.3 x 10⁻³ | Surface Plasmon Resonance (SPR) |

| Residence Time (t½) (min) | 3.5 - 55 | Calculated from koff / SPR |

DPP-4 Signaling Pathway and this compound's Mechanism of Action

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones GLP-1 and GIP. This compound's therapeutic effect stems from its ability to inhibit this enzymatic activity.

Figure 1. this compound's mechanism of action on the DPP-4 signaling pathway.

Experimental Protocols

The determination of this compound's binding affinity and kinetics relies on robust and validated in vitro assays. The following are detailed methodologies for key experiments.

In Vitro DPP-4 Inhibition Assay (Fluorescence-based)

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against DPP-4.

Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. An inhibitor like this compound will decrease the rate of this reaction.[8]

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound (test compound)

-

Known DPP-4 inhibitor (positive control, e.g., sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well microplate, add the recombinant DPP-4 enzyme to each well, except for the blank controls.

-

Add the different concentrations of this compound to the respective wells. Include wells with a positive control and a vehicle control (buffer only).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) over time in a kinetic mode.

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2. Workflow for a fluorescence-based DPP-4 inhibition assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of the association and dissociation of an inhibitor to an immobilized enzyme.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. When an analyte (this compound) binds to a ligand (DPP-4) immobilized on the chip, the mass at the surface increases, causing a change in the refractive index that is detected as a response unit (RU).

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Recombinant human DPP-4

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS)

Procedure:

-

Immobilize the recombinant human DPP-4 onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the immobilized DPP-4 surface and monitor the binding response in real-time (association phase).

-

After the association phase, flow the running buffer over the chip to monitor the dissociation of this compound from the enzyme (dissociation phase).

-

Regenerate the sensor chip surface between different this compound concentrations if necessary.

-

Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Figure 3. General workflow for an SPR-based binding kinetics experiment.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction.

Principle: ITC measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (DPP-4). By titrating the ligand into a solution containing the macromolecule, a binding isotherm can be generated, from which the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH) can be determined.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human DPP-4

-

This compound

-

Matched buffer

Procedure:

-

Prepare solutions of DPP-4 and this compound in the same, extensively dialyzed buffer to minimize heats of dilution.

-

Load the DPP-4 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the DPP-4 solution while monitoring the heat changes.

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Figure 4. Workflow for an Isothermal Titration Calorimetry experiment.

Conclusion

The potent and prolonged inhibition of DPP-4 by this compound is a direct consequence of its favorable binding affinity and slow dissociation kinetics. The formation of a reversible covalent bond with the enzyme's active site results in a long residence time, which is a key contributor to its clinical efficacy. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other DPP-4 inhibitors, facilitating a deeper understanding of their structure-activity relationships and informing the development of future antidiabetic therapies.

References

- 1. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of this compound for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. vetmeduni.ac.at [vetmeduni.ac.at]

- 6. vetmeduni.ac.at [vetmeduni.ac.at]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. benchchem.com [benchchem.com]

Vildagliptin Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By preventing the inactivation of these hormones, this compound enhances their physiological effects, leading to improved glycemic control. This is achieved through glucose-dependent stimulation of insulin secretion and suppression of glucagon secretion.[2] The structure of this compound is optimized for interaction with the active site of the DPP-4 enzyme, and understanding its structure-activity relationship (SAR) is crucial for the design of novel and improved DPP-4 inhibitors. This guide provides a detailed overview of the SAR of this compound, encompassing quantitative data, experimental protocols, and visualizations of key biological pathways and workflows.

Core Structure and Pharmacophore of this compound

The chemical structure of this compound, (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, reveals several key moieties that are critical for its inhibitory activity.[4] The core pharmacophore consists of three main components:

-

Cyanopyrrolidine Moiety: This group acts as a warhead that forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme.[5] The (S)-configuration of the cyanopyrrolidine is essential for optimal binding.

-

Adamantyl Group: This bulky, lipophilic group occupies the S2 subsite of the DPP-4 active site, contributing significantly to the compound's potency and selectivity.[6] The hydroxy substitution on the adamantyl cage further enhances binding.

-

Glycinyl Linker: This linker connects the cyanopyrrolidine and adamantyl moieties, ensuring the correct spatial orientation for optimal interaction with the enzyme's active site.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR of this compound by examining the impact of modifications to its core structural components on DPP-4 inhibitory activity.

The Cyanopyrrolidine Moiety

The cyanopyrrolidine ring is a cornerstone of this compound's activity. The nitrile group is the key interacting element with the catalytic serine of DPP-4.

-

Nitrile Group: Replacement of the nitrile group with other functionalities generally leads to a significant loss of potency. The nitrile forms a reversible covalent adduct with the hydroxyl group of Ser630 in the DPP-4 active site, mimicking the tetrahedral intermediate of the natural substrate hydrolysis.

-

Pyrrolidine Ring: The pyrrolidine ring serves as a scaffold to correctly position the nitrile group. Modifications to the ring, such as altering its size or introducing substituents, can negatively impact binding. The (S)-stereochemistry at the 2-position is crucial for activity.

The Adamantyl Moiety

The 3-hydroxy-1-adamantyl group is a key contributor to this compound's high potency and selectivity. It occupies a large, hydrophobic S2 pocket in the DPP-4 enzyme.

-

Bulk and Lipophilicity: The bulky and lipophilic nature of the adamantyl group is critical for filling the S2 pocket. Replacement with smaller or less lipophilic groups generally results in a decrease in inhibitory activity.

-

Hydroxy Group: The hydroxyl group at the 3-position of the adamantane cage forms a key hydrogen bond with the side chain of Tyr547 in the S2 pocket, significantly enhancing binding affinity.

The Linker Region

The N-substituted glycinyl linker plays a crucial role in orienting the cyanopyrrolidine and adamantyl groups within the active site.

-

Amide Bond: The amide bond in the linker is involved in hydrogen bonding interactions with the enzyme.

-

Flexibility: The flexibility of the linker allows for the optimal positioning of the key interacting moieties.

Quantitative SAR Data

While comprehensive public data on a systematic series of this compound analogs is limited, the following table summarizes the DPP-4 inhibitory activity of this compound and provides context with other DPP-4 inhibitors.

| Compound | DPP-4 IC50 (nM) | DPP-4 Ki (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 | Reference(s) |

| This compound | 23 - 34 | 7.25 | >1000-fold | >1000-fold | [7] |

| Sitagliptin | 18 - 23 | 2.3 | >2600-fold | >4000-fold | [8][9] |

| Saxagliptin | ~50 | - | >400-fold | >80-fold | [8] |

| Alogliptin | <10 | - | >10,000-fold | >10,000-fold | [8] |

| Linagliptin | 1 | - | >10,000-fold | >10,000-fold | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound SAR studies.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against DPP-4.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the fluorescent AMC molecule. The rate of increase in fluorescence is proportional to the enzyme activity. An inhibitor will reduce the rate of this reaction.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds (e.g., this compound and its analogs)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the test compound dilutions, and the DPP-4 enzyme solution.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) over time using a kinetic read mode.

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Selectivity Assays against DPP-8 and DPP-9

To assess the selectivity of this compound and its analogs, similar enzymatic assays are performed using DPP-8 and DPP-9 enzymes.

Principle: The principle is the same as the DPP-4 inhibition assay, but with recombinant human DPP-8 or DPP-9 enzymes.

Procedure: The procedure is identical to the DPP-4 inhibition assay, with the substitution of DPP-4 with either DPP-8 or DPP-9 enzyme. The IC50 values obtained for DPP-8 and DPP-9 are then compared to the IC50 value for DPP-4 to determine the selectivity ratio.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard in vivo model to evaluate the efficacy of antihyperglycemic agents.

Principle: The test measures the ability of an animal to clear a glucose load from the blood. An effective antidiabetic agent will improve glucose tolerance, resulting in a lower and faster return to baseline blood glucose levels after a glucose challenge.

Materials:

-

Test animals (e.g., mice or rats)

-

Glucose solution (for oral gavage)

-

Test compounds (e.g., this compound analogs) and vehicle

-

Blood glucose meter and test strips

-

Equipment for blood sampling (e.g., lancets, capillaries)

Procedure:

-

Fast the animals overnight (typically 12-16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer the test compound or vehicle orally at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

-

Administer a bolus of glucose solution orally (e.g., 2 g/kg body weight).

-

Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time to generate a glucose excursion curve.

-

Calculate the area under the curve (AUC) for the glucose excursion. A reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Visualizations

DPP-4 Inhibition Signaling Pathway

Caption: this compound inhibits DPP-4, increasing active GLP-1 levels and regulating blood glucose.

Experimental Workflow for In Vitro DPP-4 Inhibitor Screening

Caption: Workflow for determining the IC50 of a DPP-4 inhibitor.

Logical Relationship for In Vivo Glucose Tolerance Test

Caption: Workflow for assessing in vivo efficacy using an Oral Glucose Tolerance Test (OGTT).

Conclusion

The structure-activity relationship of this compound is well-defined, with the cyanopyrrolidine and 3-hydroxy-1-adamantyl moieties being the primary drivers of its potent and selective DPP-4 inhibition. The quantitative data, though not exhaustively available in the public domain for a wide range of analogs, clearly indicates the high potency of this compound. The detailed experimental protocols provided herein offer a robust framework for the evaluation of new this compound analogs and other potential DPP-4 inhibitors. The visualized pathways and workflows offer a clear understanding of the biological context and the practical steps involved in the screening and evaluation of these compounds. This comprehensive guide serves as a valuable resource for researchers in the field of diabetes drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Combined experimental and computational investigation of this compound: spectroscopy, electronic structure, MD and Docking to EGFR, VEGFR2, and HER2 anticancer targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. jst.tnu.edu.vn [jst.tnu.edu.vn]

A Comprehensive Technical Guide to In Vivo and In Vitro Models for Vildagliptin Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vivo and in vitro models utilized in the study of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. This document details experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action and therapeutic effects.

In Vivo Models for Studying this compound

Animal models are indispensable for evaluating the efficacy, pharmacokinetics, and safety of this compound in a physiological system. Rodent models of type 2 diabetes are most commonly employed.

High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Diabetic Rat Model

This is a widely used model that mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance and subsequent beta-cell dysfunction.

Experimental Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats (5-6 weeks old) are typically used.[1]

-

Induction of Insulin Resistance: Rats are fed a high-fat diet (HFD) (e.g., 45% kcal from fat) for a period of 4-10 weeks to induce obesity and insulin resistance.[1][2]

-

Induction of Beta-Cell Dysfunction: Following the HFD period, a low dose of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5), is administered via intraperitoneal (IP) injection (30-40 mg/kg body weight).[1][2] STZ is a toxin that selectively destroys pancreatic beta-cells. The low dose ensures partial beta-cell loss, mimicking the later stages of type 2 diabetes.

-

Confirmation of Diabetes: Diabetes is confirmed by measuring fasting blood glucose levels. Rats with fasting blood glucose >11.1 mmol/L (200 mg/dL) are considered diabetic.[1]

-

This compound Administration: this compound is typically administered orally via gavage at doses ranging from 3 mg/kg to 20 mg/kg body weight, once daily, for several weeks.[1][2][3]

-

Parameters Monitored:

-

Fasting blood glucose and HbA1c levels.

-

Plasma insulin, C-peptide, and glucagon levels.

-

Oral glucose tolerance test (OGTT).

-

Lipid profile (total cholesterol, triglycerides, LDL-C, HDL-C).

-

Markers of oxidative stress and inflammation.

-

Histopathological analysis of the pancreas, liver, and kidneys.

-

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism and the effect of this compound on glucose tolerance.

Experimental Protocol:

-

Fasting: Rats are fasted overnight (10-16 hours) with free access to water.[1][4]

-

Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.[5][6]

-

This compound Administration: this compound is administered orally 30-60 minutes prior to the glucose challenge.

-

Glucose Challenge: A glucose solution (2 g/kg body weight) is administered orally via gavage.[1][6]

-

Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).[1][6]

-

Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance.[1]

Experimental Workflow for In Vivo Studies

In vivo experimental workflow for this compound studies.

Quantitative Data from In Vivo Studies

The following tables summarize the effects of this compound on key metabolic parameters in diabetic rat models.

Table 1: Effect of this compound on Fasting Blood Glucose and HbA1c in Diabetic Rats

| Animal Model | This compound Dose | Treatment Duration | Baseline Fasting Blood Glucose (mg/dL) | Final Fasting Blood Glucose (mg/dL) | Change in HbA1c (%) | Reference |

| HFD/STZ Rats | 10 mg/kg/day | 6 weeks | ~250 | ~150 | - | |

| HFD/STZ Rats | 10 mg/kg/day | 12 weeks | >200 | Significantly Reduced | - | [7] |

| HFD/STZ Rats | 6 mg/kg/day | 5 weeks | >250 | Significantly Reduced | - | [8] |

| STZ-nicotinamide Rats | ~100 mg/70kg | 28 days | 209-228 | ~100 | - | [9] |

| ZDF Rats | 3 mg/kg/day | 5 weeks | - | No significant change | No significant change | [10] |

Table 2: Effect of this compound on Plasma Insulin and Glucagon in Diabetic Rodents

| Animal Model | This compound Dose | Treatment Duration | Change in Plasma Insulin | Change in Plasma Glucagon | Reference |

| HFD/STZ Rats | 10 mg/kg/day | 6 weeks | Increased | - | |

| HFD/STZ Rats | 6 mg/kg/day | 5 weeks | Increased | - | [8] |

| KK-Ay Mice | Not specified | 4 weeks | Increased during OGTT | - | [11] |

| TG Mice | Not specified | 8 weeks | Increased during OGTT | Decreased during OGTT | [12] |

| Subjects with IGT | 50 mg/day | 12 weeks | Unchanged | Decreased | [13] |

| Type 2 Diabetes Patients | 100 mg/day | 28 days | Unchanged | Decreased | [14] |

In Vitro Models for Studying this compound

In vitro models are crucial for elucidating the direct molecular mechanisms of this compound, independent of systemic physiological effects.

DPP-4 Inhibition Assay

This assay directly measures the inhibitory activity of this compound on the DPP-4 enzyme.

Experimental Protocol (Fluorometric Method):

-

Reagents:

-

Recombinant human DPP-4 enzyme.

-

Fluorogenic substrate (e.g., Gly-Pro-AMC).

-

Assay buffer (e.g., Tris-HCl, pH 8.0).

-

This compound (dissolved in DMSO).

-

-

Procedure:

-

In a 96-well microplate, add the assay buffer, DPP-4 enzyme, and varying concentrations of this compound or vehicle (DMSO).

-

Incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to bind to the enzyme.[15][16]

-

Initiate the reaction by adding the fluorogenic substrate to all wells.[15]

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.[15][17]

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[15][16][17][18]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Workflow for DPP-4 Inhibition Assay

Workflow for a fluorometric DPP-4 inhibition assay.

Isolated Pancreatic Islets and Beta-Cell Lines

These models are used to study the direct effects of this compound on insulin secretion and beta-cell function and survival.

Experimental Protocol (Glucose-Stimulated Insulin Secretion - GSIS):

-

Islet Isolation/Cell Culture:

-

Pancreatic islets are isolated from rodents using collagenase digestion.

-

Insulin-secreting cell lines (e.g., INS-1, MIN6) are cultured under standard conditions.

-

-

Pre-incubation: Islets or cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

-

This compound Treatment: this compound is added to the incubation medium at desired concentrations.

-

Glucose Stimulation: The islets or cells are then incubated in buffers containing low (basal) and high (stimulatory, e.g., 16.7 mM) glucose concentrations for a defined period (e.g., 1-2 hours).

-

Supernatant Collection: The supernatant is collected to measure the amount of secreted insulin.

-

Insulin Quantification: Insulin levels are quantified using methods such as ELISA or radioimmunoassay (RIA).

-

Data Analysis: Insulin secretion at high glucose is compared between this compound-treated and control groups and is often expressed as a fold-change over basal secretion.

Quantitative Data from In Vitro Studies

Table 3: this compound DPP-4 Inhibition Potency

| Parameter | Value | Species | Reference |

| IC50 | 4.6 nM | Human | [19] |

| IC50 | 2.7 nM | Human | [11] |

| IC50 | 62 nM | Human | [20] |

| Ki | 13 nM | Human | [21] |

| Ki | 3.5 nM | Human | [22] |

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the inhibition of DPP-4, which leads to increased levels of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[23][24] This enhances their downstream signaling effects, particularly in pancreatic islet cells.

GLP-1 Receptor Signaling in Pancreatic Beta-Cells

The binding of GLP-1 to its G-protein coupled receptor (GLP-1R) on pancreatic beta-cells initiates a cascade of intracellular events that potentiate glucose-stimulated insulin secretion.[7][25]

Key Signaling Events:

-

G-Protein Activation: The receptor couples to Gαs, leading to the activation of adenylyl cyclase (AC).[7][27]

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][28]

-

Downstream Effectors: cAMP activates two main downstream effectors:

-

Protein Kinase A (PKA): PKA phosphorylates various targets, leading to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of Ca2+.[25][29] It also promotes the exocytosis of insulin-containing granules.

-

Exchange protein directly activated by cAMP (Epac): Epac activation also contributes to Ca2+ mobilization from intracellular stores and enhances insulin granule exocytosis.[30]

-

-

PI3K/Akt Pathway: GLP-1R signaling can also activate the PI3K/Akt pathway, which promotes beta-cell proliferation and survival.[7][25][31]

GLP-1 Signaling Pathway in Pancreatic Beta-Cells

GLP-1 receptor signaling cascade in pancreatic beta-cells.

This compound's Effect on Pancreatic Alpha-Cells

This compound also improves the function of pancreatic alpha-cells, which are responsible for secreting glucagon. In type 2 diabetes, glucagon secretion is inappropriately elevated, contributing to hyperglycemia. This compound, by increasing GLP-1 levels, enhances the glucose-dependent suppression of glucagon secretion.[9] When blood glucose is high, GLP-1 suppresses glucagon release; however, this effect is diminished during hypoglycemia, thus preserving the counter-regulatory response to low blood sugar.[24]

This compound's Dual Action on Pancreatic Islets

This compound's dual regulatory effect on pancreatic islets.

References

- 1. This compound, a dipeptidyl peptidase-4 inhibitor, attenuated endothelial dysfunction through miRNAs in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijbcp.com [ijbcp.com]

- 3. This compound, a DPP4 inhibitor, alleviates diabetes-associated cognitive deficits by decreasing the levels of apoptosis-related proteins in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. e-jarb.org [e-jarb.org]

- 6. This compound ameliorates renal injury in type 2 diabetic rats by suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]

- 8. researchgate.net [researchgate.net]

- 9. Insights Into GLP-1 and GIP Actions Emerging From this compound Mechanism Studies in Man - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism-based population pharmacokinetic modelling in diabetes: this compound as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of the dipeptidyl peptidase-IV inhibitor this compound on incretin hormones, islet function, and postprandial glycemia in subjects with impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. content.abcam.com [content.abcam.com]

- 16. Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies | MDPI [mdpi.com]

- 17. content.abcam.com [content.abcam.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. researchgate.net [researchgate.net]

- 20. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What is the mechanism of this compound? [synapse.patsnap.com]

- 24. Insights Into GLP-1 and GIP Actions Emerging From this compound Mechanism Studies in Man | Semantic Scholar [semanticscholar.org]

- 25. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]

- 26. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 27. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mechanisms of Action of GLP-1 in the Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Chronic hyperglycemia downregulates GLP-1 receptor signaling in pancreatic β-cells via protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Vildagliptin in Preclinical Assessment: A Technical Guide to Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, as characterized in key animal models. The data herein is intended to support researchers and drug development professionals in understanding the preclinical profile of this important anti-diabetic agent.

Pharmacokinetics of this compound

This compound has been extensively studied in various animal models to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections summarize key pharmacokinetic parameters in rats, dogs, and monkeys.

Absorption and Bioavailability

This compound is rapidly absorbed following oral administration in animal models, with time to reach maximum plasma concentration (Tmax) generally occurring between 0.5 and 1.5 hours.[1][2][3] The absolute oral bioavailability is moderate to high across species, indicating efficient absorption from the gastrointestinal tract.[1][2][3]

Distribution

The volume of distribution of this compound suggests moderate to high tissue distribution.[1][3] In rats, the volume of distribution has been reported to be 8.6 L/kg, while in dogs it is 1.6 L/kg.[1][3] this compound exhibits low plasma protein binding.[4]

Metabolism

The primary route of elimination for this compound is through metabolism, primarily hydrolysis.[1][3] A major metabolic pathway is the hydrolysis of the cyano moiety to a carboxylic acid metabolite (M20.7).[1][3] Another metabolite results from the hydrolysis of the amide bond (M15.3), which is more prominent in dogs.[1][3] Notably, the target enzyme, DPP-4, is also involved in the metabolism of this compound.[5][6] Cytochrome P450 enzymes play a minimal role in its metabolism.[7]

Excretion

The primary route of elimination for this compound and its metabolites is through the kidneys, with urinary excretion being a major pathway in both rats and dogs.[1][3] A significant portion of the administered dose is excreted in the urine as unchanged parent drug following intravenous administration.[1][3]

Tabulated Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in different animal models.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Intravenous (IV) | 1 | - | - | 780 | - | - | [8] |

| Oral (PO) | 5 | 2370 | 1.5 | 7780 | - | 100 | [8] |

| Oral (PO) | 6 | - | 0.5 - 1.5 | - | Distribution: 0.57, Elimination: 8.8 | 45-100 | [1][3] |

| Oral (PO) | 10 | - | - | - | - | - | [8] |

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Dogs

| Route of Administration | Dose (mg/kg) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |

| Oral (PO) | - | 0.5 - 1.5 | Distribution: 0.05, Elimination: 0.89 | 45-100 | [1][3] |

Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

| Route of Administration | Dose (µmol/kg) | Bioavailability (%) | Reference |

| Oral (PO) | 1 | >90 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline typical experimental protocols for assessing the pharmacokinetics and pharmacodynamics of this compound in animal models.

Pharmacokinetic Study in Rats

This protocol describes a typical single-dose pharmacokinetic study of this compound in rats.

Animals:

-

Species: Male Sprague-Dawley rats

-

Weight: 250-300 g

-

Acclimatization: At least 3 days prior to the study with free access to food and water.[8]

Dosing:

-

Intravenous (IV) Group: this compound administered at a dose of 3 mg/kg via tail vein injection.[8] The vehicle is typically saline.[8]

-

Oral (PO) Group: this compound administered at a dose of 10 mg/kg by oral gavage.[8] The vehicle is often 0.5% w/v methylcellulose in water.[8]

Blood Sampling:

-

Blood samples (approximately 0.2 mL) are collected from the tail vein at predose (0 h) and at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 h) into tubes containing an anticoagulant like K2EDTA.[8]

Plasma Preparation and Storage:

-

Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.[8]

-

Plasma samples are stored at -80°C until analysis.[8]

Bioanalysis (LC-MS/MS):

-

Sample Preparation: Protein precipitation is a common method, where a cold organic solvent like acetonitrile, containing a deuterated internal standard (e.g., this compound-d3), is added to the plasma samples.[8]

-

Chromatography: A C18 column is typically used for separation.[8]

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is often employed.[8]

-

Mass Spectrometry: Detection is performed using a mass spectrometer in positive electrospray ionization (ESI+) mode.[8]

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability are calculated using non-compartmental analysis software.[8]

Pharmacodynamic Assessment in Diabetic Rats

This protocol outlines a study to evaluate the pharmacodynamic effects of this compound in a model of type 2 diabetes.

Animal Model:

-

Induction of Diabetes: A combination of a high-fat diet and a low dose of streptozotocin (STZ) is used to induce a state of metabolic syndrome and diabetes in rats (e.g., Wistar or Sprague-Dawley).[9][10]

-

Confirmation of Diabetes: Elevated fasting blood glucose levels are used to confirm the diabetic state.[9]

Treatment:

-

This compound is administered orally at a specified dose (e.g., 10 mg/kg/day) for a defined period (e.g., 4-12 weeks).[9][10]

Pharmacodynamic Endpoints:

-

Blood Glucose: Fasting blood glucose and oral glucose tolerance tests (OGTT) are performed to assess glycemic control.[9][11]

-

Insulin Levels: Serum insulin levels are measured to evaluate the effect on insulin secretion.[10][11]

-

DPP-4 Activity: Plasma DPP-4 activity is measured to confirm target engagement.

-

Lipid Profile: Serum levels of triglycerides and cholesterol are measured.[9]

-

Inflammatory and Oxidative Stress Markers: Levels of markers such as hs-CRP and MDA can be assessed.[10]

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the inhibition of the DPP-4 enzyme. This leads to a cascade of downstream effects that ultimately improve glycemic control.

DPP-4 Inhibition and Incretin Enhancement

This compound is a potent inhibitor of DPP-4.[4] By inhibiting DPP-4, this compound prevents the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12][13] This leads to increased levels of active GLP-1 and GIP.[13]

Effects on Glycemic Control

The enhanced levels of active incretins result in several beneficial effects on glucose homeostasis:

-

Glucose-Dependent Insulin Secretion: this compound stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[14][15]

-

Glucagon Suppression: It suppresses the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[15]

-

Improved Insulin Sensitivity: Some studies suggest that this compound may also improve insulin sensitivity.[15]

In obese rats, this compound has been shown to reduce glucose AUC by 30-45% following single or daily doses of 3 mg/kg.[14]

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound in animal models of Parkinson's disease. In a mouse model induced by MPTP, this compound administration (50 mg/kg) attenuated motor deficits and protected dopaminergic neurons.[16][17] The proposed mechanism involves the activation of the PI3K/Akt signaling pathway and mitigation of the MPTP-induced increase in ERK and JNK signaling.[16][17]

Conclusion

The preclinical data from animal models demonstrate that this compound is a rapidly absorbed, orally bioavailable DPP-4 inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its mechanism of action translates to effective glycemic control in diabetic animal models. Furthermore, emerging evidence suggests potential neuroprotective effects, warranting further investigation. This technical guide provides a foundational understanding of the preclinical characteristics of this compound, which is essential for the design and interpretation of future research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Disposition of this compound, a novel dipeptidyl peptidase 4 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Mechanism-based population pharmacokinetic modelling in diabetes: this compound as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medscape.com [medscape.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound, a dipeptidyl peptidase-4 inhibitor, attenuated endothelial dysfunction through miRNAs in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijbcp.com [ijbcp.com]

- 11. This compound ameliorates renal injury in type 2 diabetic rats by suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a DPP4 inhibitor, alleviates diabetes-associated cognitive deficits by decreasing the levels of apoptosis-related proteins in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Oral Antidiabetic Agent - For The Treatment of Type 2 Diabetes - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. tga.gov.au [tga.gov.au]

- 15. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Neuroprotective Effects of the DPP4 Inhibitor this compound in In Vivo and In Vitro Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Vildagliptin's Effect on Incretin Hormones GLP-1 and GIP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of vildagliptin on the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). This compound, a potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor, enhances the action of these crucial hormones, playing a significant role in glycemic control for patients with type 2 diabetes mellitus.[1][2] This document details the mechanism of action, presents quantitative data from clinical studies, outlines typical experimental protocols for hormone measurement, and visualizes the key signaling pathways.

Mechanism of Action: Enhancing Endogenous Incretins

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones.[1][3] Incretins, primarily GLP-1 and GIP, are released from the gastrointestinal tract in response to nutrient intake.[4] They play a vital role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[4][5][6]

By blocking DPP-4, this compound prevents the inactivation of GLP-1 and GIP, leading to elevated levels of their active forms in the circulation.[4][5][6] This prolongation of incretin activity enhances the glucose-dependent stimulation of insulin secretion and the suppression of glucagon secretion, ultimately leading to improved glycemic control.[4][5][6] Notably, these effects are glucose-dependent, which minimizes the risk of hypoglycemia.[4][6]

Quantitative Effects on GLP-1 and GIP Levels

Clinical studies have consistently demonstrated that this compound significantly increases the plasma concentrations of active GLP-1 and GIP. The following tables summarize the quantitative data from various studies, showcasing the impact of this compound on the Area Under the Curve (AUC) and postprandial concentrations of these hormones.

Table 1: Effect of this compound on Active GLP-1 Levels

| Study Population | This compound Dose | Duration | Outcome Measure | Result | Reference |

| Healthy Volunteers | 50 mg | Single Dose | Post-nutrient drink active GLP-1 | Significantly higher than placebo (P = 0.018) | [7][8] |

| Patients with Type 2 Diabetes | 100 mg daily | 10 days | Post-meal active GLP-1 | More than doubled compared to placebo | [9][10] |

| Patients with Type 2 Diabetes | 10, 25, 100 mg twice daily | 28 days | AUC of active GLP-1 | Dose-dependent increase; significant increase with 25mg and 100mg doses | [11] |

| Patients with Type 2 Diabetes | 100 mg daily | - | Post-meal active GLP-1 | Elevated levels maintained over 24 hours | [4][5] |

Table 2: Effect of this compound on Active GIP Levels

| Study Population | This compound Dose | Duration | Outcome Measure | Result | Reference |

| Patients with Type 2 Diabetes | 100 mg daily | 10 days | Post-meal active GIP | More than doubled compared to placebo | [9][10] |

| Patients with Type 2 Diabetes | - | - | Post-meal active GIP | Elevated levels maintained over 24 hours | [4][5] |

| Patients with Type 2 Diabetes | 10, 25, 100 mg twice daily | 28 days | AUC of active GIP | Significantly increased at all doses compared to placebo |

Experimental Protocols for Incretin Hormone Measurement

The assessment of this compound's effect on GLP-1 and GIP levels typically involves standardized meal tolerance tests (MTT) or oral glucose tolerance tests (OGTT). The following outlines a representative experimental protocol.

Study Design

A common study design is a randomized, double-blind, placebo-controlled, crossover trial. Participants undergo a washout period before receiving either this compound or a placebo for a specified duration.

Standard Meal Test Protocol

-

Patient Preparation: Subjects fast overnight for at least 10 hours prior to the test.[12]

-

Baseline Sampling: A baseline blood sample is collected.

-

Drug Administration: this compound or placebo is administered, typically 30 minutes before the meal.[12]

-

Meal Ingestion: A standardized liquid meal with a defined caloric and macronutrient composition (e.g., 600 kcal with 20-30% fat) is consumed by the subject within a short timeframe (e.g., 15-20 minutes).[13]

-

Postprandial Blood Sampling: Blood samples are collected at multiple time points after meal ingestion (e.g., 15, 30, 45, 60, 90, 120, 180, and 240 minutes) to measure active GLP-1, GIP, glucose, and insulin concentrations.[11]

Blood Sample Handling and Analysis

-

Blood Collection: Blood is drawn into chilled tubes containing a DPP-4 inhibitor (e.g., a commercial inhibitor cocktail) and an anticoagulant like EDTA to prevent the ex-vivo degradation of active incretin hormones.

-

Processing: Samples are immediately placed on ice and centrifuged at a low temperature (e.g., 4°C) within 30 minutes of collection to separate the plasma.

-

Storage: Plasma samples are stored at -80°C until analysis.

-

Hormone Quantification: The concentrations of active GLP-1 and GIP are quantified using highly specific and sensitive enzyme-linked immunosorbent assays (ELISAs).[14][15][16][17] These assays utilize monoclonal antibodies that specifically bind to the N-terminal region of the active forms of GLP-1 (7-36 amide and 7-37) and GIP.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

Caption: this compound's mechanism of action on the incretin pathway.

Caption: A typical experimental workflow for measuring incretin hormone levels.

Conclusion

This compound effectively enhances the endogenous incretin system by inhibiting DPP-4, leading to a significant and sustained increase in active GLP-1 and GIP levels. This mechanism of action translates into improved glucose-dependent insulin secretion and suppressed glucagon release, contributing to robust glycemic control in individuals with type 2 diabetes. The standardized protocols for incretin hormone measurement are crucial for the continued research and development of DPP-4 inhibitors and other incretin-based therapies.

References

- 1. Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. Insights Into GLP-1 and GIP Actions Emerging From this compound Mechanism Studies in Man - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights Into GLP-1 and GIP Actions Emerging From this compound Mechanism Studies in Man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Randomised clinical trial: the DPP-4 inhibitor, this compound, inhibits gastric accommodation and increases glucagon-like peptide-1 plasma levels in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Quantification of the Contribution of GLP-1 to Mediating Insulinotropic Effects of DPP-4 Inhibition With this compound in Healthy Subjects and Patients With Type 2 Diabetes Using Exendin [9-39] as a GLP-1 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism-based population modelling of the effects of this compound on GLP-1, glucose and insulin in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hormonal and metabolic effects of morning or evening dosing of the dipeptidyl peptidase IV inhibitor this compound in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.physiology.org [journals.physiology.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. ibl-international.com [ibl-international.com]

- 17. ibl-japan.co.jp [ibl-japan.co.jp]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Vildagliptin in Pharmaceutical Formulations

Abstract

This application note describes a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of Vildagliptin in bulk and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column (250 mm x 4.6 mm, 5 µm) using a mobile phase composed of acetonitrile and phosphate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3][4][5] The described method is suitable for routine quality control analysis of this compound.

Introduction

This compound is an oral anti-hyperglycemic agent that enhances islet cell insulin secretion by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[6][7][8] This inhibition prevents the breakdown of incretin hormones, which play a crucial role in regulating blood glucose levels.[9] Given its widespread use in the management of type 2 diabetes mellitus, it is imperative to have a reliable analytical method for its quantification in pharmaceutical products to ensure their quality and efficacy.[3][9] High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[10] This application note details the development and validation of a stability-indicating RP-HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A summary of the instrumentation and optimized chromatographic conditions is provided in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Waters HPLC 2695 with PDA detector or equivalent |

| Column | Kromasil C18 (4.5 x 250 mm, 5 µm)[7] |

| Mobile Phase | 0.05 mmol Potassium Dihydrogen Phosphate Buffer: Acetonitrile (80:20 v/v), pH adjusted to 3.5 with Orthophosphoric Acid[7] |

| Flow Rate | 0.9 mL/min[7] |

| Injection Volume | 10 µL[1] |

| Column Temperature | Ambient |

| Detection Wavelength | 210 nm[1][6][9] |

| Run Time | Approximately 7 minutes[1] |

| Data Acquisition | Empower 2 software or equivalent[7] |

Chemicals and Reagents

This compound reference standard was of pharmaceutical grade. HPLC grade acetonitrile, potassium dihydrogen phosphate, and orthophosphoric acid were used. Purified water was used for all preparations.

Preparation of Solutions

-

Buffer Preparation: 0.68g of potassium dihydrogen orthophosphate was dissolved in 1000 mL of water, and the pH was adjusted to 3.5 with orthophosphoric acid.[7]

-

Mobile Phase Preparation: The buffer and acetonitrile were mixed in a ratio of 80:20 (v/v), filtered through a 0.45 µm membrane filter, and degassed by sonication for 15 minutes.[7]

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Sample Solution (from Tablets): Twenty tablets were weighed to determine the average weight and then finely powdered.[9] An amount of powder equivalent to 50 mg of this compound was transferred to a 100 mL volumetric flask, and approximately 70 mL of mobile phase was added.[7] The flask was sonicated for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.[7][11] The solution was then diluted to volume with the mobile phase, mixed well, and filtered through a 0.45 µm syringe filter. A further dilution was made to achieve a final concentration within the linear range.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][4][5][6]

Specificity

The specificity of the method was evaluated by analyzing the blank (mobile phase), placebo, and this compound standard and sample solutions. The chromatograms were examined for any interference at the retention time of this compound. Forced degradation studies were also performed to demonstrate the stability-indicating nature of the method.[7][12] Stress conditions included acid (1N HCl), base (2N NaOH), oxidative (6% H₂O₂), and photolytic degradation.[12]

Linearity

The linearity of the method was assessed by analyzing a series of this compound standard solutions at different concentration levels.[3] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

The accuracy of the method was determined by the standard addition method at three different concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration).[11] The percentage recovery was calculated.

Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).[4] Repeatability was assessed by performing six replicate injections of the standard solution on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst. The results were expressed as the percentage relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and pH.[13] The effect of these changes on the system suitability parameters was observed.

Results and Discussion